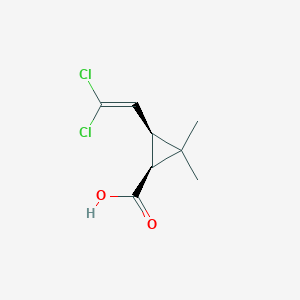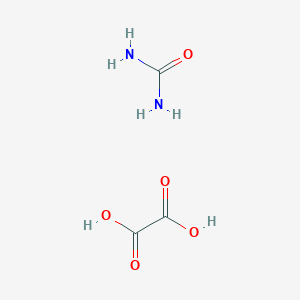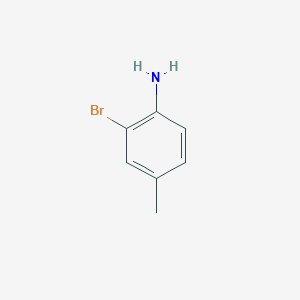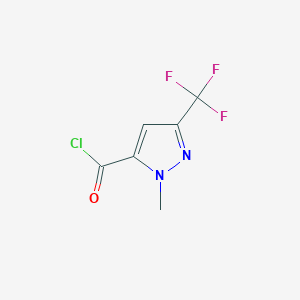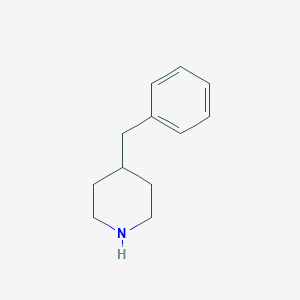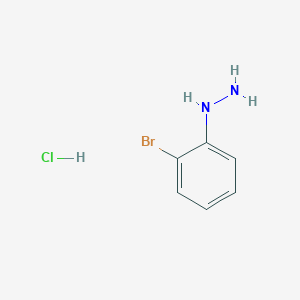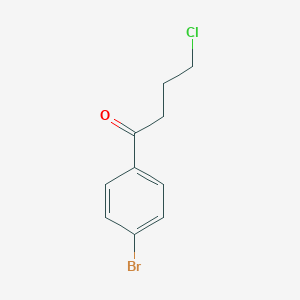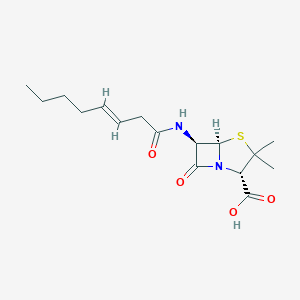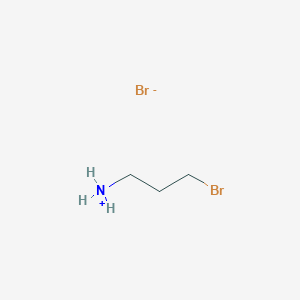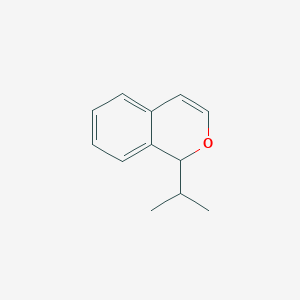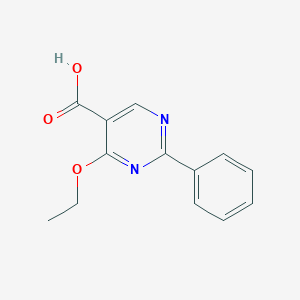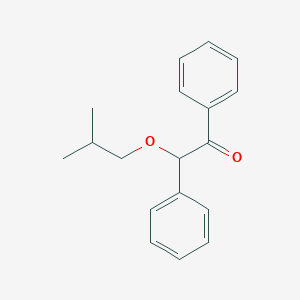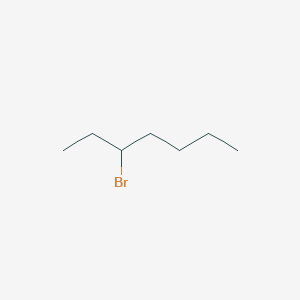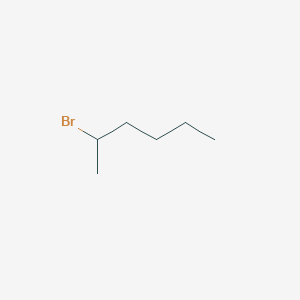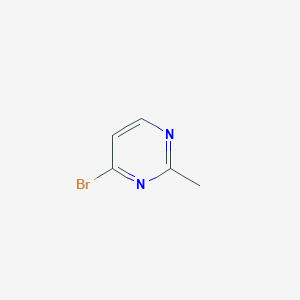
4-Bromo-2-methylpyrimidine
Vue d'ensemble
Description
4-Bromo-2-methylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The bromine atom at the 4-position and the methyl group at the 2-position on the pyrimidine ring are indicative of the compound's potential reactivity and its use as an intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine can be synthesized and further reacted with ammonia to produce 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can be a precursor for other substituted pyrimidines . Additionally, 4,6-dichloro-2-methylpyrimidine, a related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination . These methods highlight the versatility of brominated pyrimidines in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be studied using X-ray crystallography, as demonstrated by the analysis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which crystallizes in the monoclinic crystal system . Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules .
Chemical Reactions Analysis
Brominated pyrimidines are key intermediates in various chemical reactions. They can undergo selective palladium-catalysed cross-coupling reactions to synthesize substituted pyrimidine compounds . They can also react with secondary amines to afford aminopyrimidines or with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . These reactions demonstrate the compounds' utility in creating diverse chemical structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be characterized using spectroscopic methods such as FTIR, FT-Raman, and NMR. These techniques allow for the identification of functional groups and the assessment of molecular conformation. The presence of the bromine atom significantly influences the reactivity of these compounds, making them suitable for various organic transformations .
Relevant Case Studies
Several studies have explored the biological activities of brominated pyrimidines. For example, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have shown promising anticancer and antibacterial activities, as well as DNA/protein binding affinities . Schiff base compounds derived from brominated pyrimidines have exhibited excellent antibacterial activities . These findings suggest that brominated pyrimidines have significant potential in the development of new therapeutic agents.
Applications De Recherche Scientifique
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
4-Bromo-2-methylpyrimidine is utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. This process involves the reaction of 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Study of Regioselectivity in Chemical Reactions
Regioselective displacement reactions involving 4-Bromo-2-methylpyrimidine have been studied using X-ray crystallography. This research sheds light on the formation of specific pyrimidine derivatives, contributing to our understanding of reaction mechanisms in organic chemistry (Doulah et al., 2014).
Development of Fluoropyrimidines
4-Bromo-2-methylpyrimidine plays a role in the development of fluoropyrimidines. The research involves examining the reactivity and spectral properties of these compounds, which are significant in various chemical processes (Brown & Waring, 1974).
Investigations in Dimroth Rearrangement
Studies on the Dimroth rearrangement of compounds related to 4-Bromo-2-methylpyrimidine provide insights into the structural and reaction dynamics of pyrimidine derivatives, which are crucial for understanding their chemical behavior (Brown & Paddon-Row, 1967).
Synthesis of Alkynylpyrimidines
The compound is involved in the synthesis of 4- and 5-alkynylpyrimidines through Pd/C–Cu catalyzed coupling reactions. This synthesis process is important in the development of novel organic compounds (Pal et al., 2006).
Fungicidal Activity of Derivatives
Derivatives of 4-Bromo-2-methylpyrimidine have been studied for their fungicidal activity. This research contributes to the development of new fungicides and understanding their mechanisms of action (Erkin et al., 2016).
Nitrodebromination and Bi-functionalization
The compound is used in a unique one-pot process for nitrodebromination and methyl bromonitration, representing an innovative approach in organic synthesis (Mousavi, Heravi, & Tajabadi, 2020).
Process Chemistry in Pharmaceutical and Explosive Industries
4-Bromo-2-methylpyrimidine is significant in the process chemistry of pharmaceuticals and explosives, demonstrating its versatility in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Antiviral Activity of Derivatives
Certain derivatives of 4-Bromo-2-methylpyrimidine show promise in inhibiting retrovirus replication, highlighting its potential in antiviral drug development (Hocková et al., 2003).
Antibacterial Evaluations
The antibacterial properties of 4-Bromo-2-methylpyrimidine derivatives have been explored, contributing to the search for new antibacterial agents (Rahimizadeh et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQVYZLQGRFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625618 | |
| Record name | 4-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylpyrimidine | |
CAS RN |
1114560-76-7 | |
| Record name | 4-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



